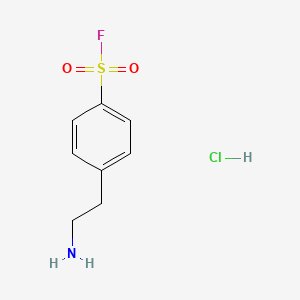

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride

概要

説明

準備方法

合成ルートと反応条件

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩の合成は、通常、4-(2-アミノエチル)ベンゼンスルホニルフルオリドと塩酸との反応を伴います。 この化合物は水に直接溶解するため、ストック溶液を簡単に調製できます . 反応条件は一般的に穏和であり、この化合物は-20°Cで保存することにより安定性を維持できます .

工業的生産方法

工業的な環境では、4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩の生産は、実験室的な環境と同様の反応条件を使用して大規模な合成が行われます。 この化合物はバルクで生産され、安定性と有効性を確保するために制御された条件下で保管されます .

化学反応の分析

反応の種類

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩は、次のものを含むいくつかの種類の化学反応を起こします。

置換反応: 活性部位セリン残基のヒドロキシル基と反応して、スルホニル酵素誘導体.

共有結合: 4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩は、セリン残基のヒドロキシル基を共有結合的に修飾し、修飾された各残基に183.0354 Daを追加します.

一般的な試薬と条件

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩との反応に使用される一般的な試薬には、セリンプロテアーゼやその他の酵素が含まれます。 これらの反応は通常、穏和な条件下で行われ、この化合物は低pH値で安定しています .

生成される主な生成物

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩を含む反応から生成される主な生成物は、スルホニル酵素誘導体です。 これらの誘導体は、高いpHを除いて長期間安定しています .

科学研究への応用

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C8H10ClFNO2S

- Molecular Weight : 239.69 g/mol

- Melting Point : Approximately 184°C (decomposition)

- Solubility : Soluble in water (50 mg/mL) and 100% ethanol

Protease Inhibition

AEBSF is primarily utilized as a protease inhibitor , particularly effective against serine proteases. Its ability to inhibit these enzymes makes it valuable in various biochemical assays:

- Inhibition of Acylated Ghrelin Degradation : AEBSF is used in plasma samples to prevent the degradation of acylated ghrelin, a hormone involved in energy balance and appetite regulation .

- Snake Venom Serine Proteinase Inhibition : It serves as an inhibitor in assays designed to study the effects of snake venom serine proteinases on fibrinogen-clotting activity .

Cell Lysis and Protein Extraction

AEBSF is commonly incorporated into lysis buffers, such as NP-40 lysis buffer, to facilitate the extraction of proteins from cells. This application is crucial for preparing cell lysates for subsequent analysis in proteomics and molecular biology studies .

Cholesterol Regulatory Gene Studies

Research has demonstrated AEBSF's effectiveness in studies focusing on cholesterol regulatory genes by inhibiting Site-1 protease (S1P), which plays a critical role in cholesterol metabolism . This application underscores its importance in lipid metabolism research.

Case Studies and Research Findings

作用機序

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩の作用機序は、プロテアーゼのセリン残基のヒドロキシル基への共有結合によるものです。 この結合はプロテアーゼの活性部位をブロックし、その活性を阻害します . この化合物は、チロシン、リシン、ヒスチジン、およびタンパク質のN末端アミノ基などの他の残基も標的にします .

類似の化合物との比較

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩は、フェニルメタンスルホニルフルオリド(PMSF)やジイソプロピルフルオロリン酸(DFP)などの他のセリンプロテアーゼ阻害剤と比較されることがよくあります。 これらの化合物はすべてスルホニルフルオリドであり、スルホニル化剤として作用しますが、4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩は低pH値でより安定しており、毒性が低いです . その他の類似の化合物には、次のものがあります。

4-(2-アミノエチル)ベンゼンスルホニルフルオリド塩酸塩は、その安定性と低毒性により、さまざまな研究や産業用途で好ましい選択肢となっています .

類似化合物との比較

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is often compared with other serine protease inhibitors such as phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). While all these compounds are sulfonyl fluorides and act as sulfonylating agents, AEBSF HCl is more stable at low pH values and has lower toxicity . Other similar compounds include:

- Phenylmethanesulfonyl fluoride (PMSF)

- Diisopropylfluorophosphate (DFP)

- Leupeptin trifluoroacetate salt

- Bestatin hydrochloride

This compound stands out due to its stability and lower toxicity, making it a preferred choice in various research and industrial applications .

生物活性

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly known as AEBSF, is a potent irreversible inhibitor of serine proteases. Its biological activity has been extensively studied in various contexts, including its role in inflammation, allergy, and cell signaling. This article presents a comprehensive overview of the biological activity of AEBSF, highlighting its mechanisms of action, applications in research, and relevant case studies.

AEBSF functions primarily as a serine protease inhibitor, impacting several critical biological processes:

- Protease Inhibition : AEBSF covalently binds to serine residues in the active sites of proteases such as trypsin, chymotrypsin, plasmin, and thrombin. This inhibition prevents the cleavage of peptide bonds, thereby modulating protein activity and signaling pathways .

- Reduction of Allergic Responses : In murine models of allergic rhinitis, AEBSF has been shown to significantly reduce symptoms associated with airway inflammation. Treatment with AEBSF led to decreased levels of serum IgE and reduced eosinophil counts in tissues, indicating its potential to modulate Th2 immune responses .

- Inhibition of Amyloid-Beta Production : AEBSF has demonstrated efficacy in reducing amyloid-beta (Aβ) production in cell lines associated with Alzheimer's disease. The compound was found to increase α-cleavage while inhibiting β-cleavage of amyloid precursor protein (APP), suggesting a protective role against neurodegeneration .

Applications in Research

AEBSF is utilized across various research domains due to its versatile inhibitory properties:

- Cell Culture : AEBSF is commonly employed in cell culture systems to prevent proteolysis during protein extraction and purification processes. It helps maintain protein integrity by inhibiting endogenous proteases that could degrade target proteins during experimental procedures .

- Animal Models : In vivo studies have indicated that AEBSF can inhibit embryo implantation in rats when administered intraperitoneally or via tail vein injection. This effect underscores its potential implications in reproductive biology .

Case Studies and Research Findings

Several studies have elucidated the biological effects and therapeutic potential of AEBSF:

- Allergic Airway Inflammation :

- Neuroprotective Effects :

-

Antibacterial Activity :

- AEBSF has also been investigated for its antibacterial properties. It exhibited bacteriostatic effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 3 mg/mL depending on the bacterial species .

Summary Table of Biological Activities

特性

IUPAC Name |

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDABNWSWOHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184830 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30827-99-7 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefabloc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefabloc SC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A1: this compound acts as a potent, irreversible inhibitor of serine proteases. [, , , , , , , , , , , ] It forms a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. [, ]

Q2: How does inhibition of serine proteases by this compound affect cellular processes?

A2: The downstream effects depend on the specific serine protease targeted. This compound has been shown to:

- Block maturation of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) peptide secretion: This is relevant to Alzheimer's disease research. []

- Inhibit mineral crystal nucleation in bone formation: This is linked to the role of SKI-1, a serine protease involved in mineralization. [, ]

- Disrupt airway epithelial barrier function induced by house dust mites: This implicates a PAR2/TLR4/PGC-1α-dependent pathway in asthma. []

- Impair the ability of Sarcocystis neurona merozoites to invade and divide in host cells: This suggests a role for serine proteases in parasite infection. []

Q3: Does this compound affect other protease classes?

A3: While primarily a serine protease inhibitor, this compound can impact other proteases depending on the context:

- Cysteine proteases: In some cases, it showed no effect on cysteine proteases [, ], but in others, it demonstrated some inhibitory activity. [, ]

- Aspartic proteases: Generally, this compound doesn't significantly inhibit aspartic proteases. [, , ]

- Metalloproteases: Limited or no inhibitory effect on metalloproteases has been reported. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C8H11FN2O2S • HCl, and the molecular weight is 254.71 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data (NMR, IR) is not extensively detailed within the provided research, FTIR analysis has been used to confirm the covalent bonding of this compound to vascular prosthesis surfaces during modification. []

Q6: Does this compound have any catalytic properties?

A6: No, this compound is not a catalyst. It is an inhibitor, meaning it slows down or stops a chemical reaction. It specifically inhibits serine proteases by binding to their active site and preventing them from acting on their substrates.

Q7: What are some research applications of this compound?

A7: this compound is a valuable tool in various research areas:

- Alzheimer's disease: Studying Aβ peptide production and APP processing. []

- Bone formation: Investigating the role of SKI-1 in mineralization and bone-related gene expression. [, ]

- Asthma: Elucidating the pathways of airway inflammation and barrier dysfunction. []

- Parasitology: Understanding the role of serine proteases in parasite host cell invasion. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。